molecular formula C17H18FN5O2 B2972125 N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide CAS No. 1421496-67-4

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide

Cat. No.: B2972125
CAS No.: 1421496-67-4
M. Wt: 343.362
InChI Key: PXKAAJYECOUQBF-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a fluorophenyl group, and an oxoimidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazine ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c18-13-3-1-2-12(8-13)9-14(23-7-6-21-17(23)25)10-22-16(24)15-11-19-4-5-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKAAJYECOUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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